molecular formula C24H27N3O4S2 B2360297 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683264-08-6

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2360297
CAS No.: 683264-08-6
M. Wt: 485.62
InChI Key: OSQSUHQZVSWFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C21H22N2O5S2
  • Molecular Weight : 446.5 g/mol

This structure includes a thiazole ring, a sulfonamide group, and a methoxy-substituted phenyl moiety, which are significant for its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Binding : Similar to other thiazole derivatives, this compound has been shown to bind to the colchicine site on tubulin, inhibiting its polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit potent anticancer activity against various cancer cell lines, including prostate and melanoma models. The ability to overcome multidrug resistance (MDR) is particularly noteworthy .
  • Enzyme Inhibition : The sulfonamide group may contribute to enzyme inhibition properties, making it a candidate for further studies in enzyme-targeted therapies .

Biological Activity Data

The following table summarizes key biological activities observed for this compound and related compounds:

Activity Description Reference
Anticancer ActivityInduces apoptosis in cancer cells
Tubulin Polymerization InhibitionBinds to colchicine site on tubulin
MDR OvercomingEffective against MDR cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • In Vivo Efficacy : A study evaluated the efficacy of similar thiazole derivatives in human prostate cancer xenograft models. Treatment with these compounds resulted in tumor growth inhibition with minimal toxicity observed at therapeutic doses .
  • Cell Line Studies : Research involving various cancer cell lines showed that compounds structurally related to this compound exhibited IC50 values in the nanomolar range, indicating high potency against tumor cells .

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-16-14-19(9-12-22(16)31-3)21-15-32-24(25-21)26-23(28)18-7-10-20(11-8-18)33(29,30)27-13-5-4-6-17(27)2/h7-12,14-15,17H,4-6,13H2,1-3H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQSUHQZVSWFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.